2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride is a halogenated piperidine derivative characterized by a brominated phenoxyethyl side chain. The bromine atom at the 2-position and methyl group at the 4-position of the phenoxy ring likely influence its electronic properties, lipophilicity, and binding interactions .
Properties
IUPAC Name |
2-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-5-6-14(13(15)10-11)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAAGRJBGKNZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-33-5 | |
| Record name | Piperidine, 2-[2-(2-bromo-4-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Biological Activity
2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a bromo-substituted phenoxy group, which influences its interaction with biological targets. The presence of the bromine atom enhances hydrophobic interactions, while the piperidine moiety facilitates hydrogen bonding, potentially modulating protein activity.
| Property | Details |
|---|---|
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 288.19 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Studies suggest that it may modulate neurotransmitter systems, particularly dopaminergic pathways, indicating potential psychotropic effects. The compound's mechanism likely involves:
- Hydrophobic Interactions : The bromophenoxy group enhances binding affinity to target proteins.
- Hydrogen Bonding : The piperidine ring participates in critical hydrogen bonding with biological macromolecules.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Neuropharmacological Effects : Interaction with dopaminergic pathways suggests potential applications in treating mood disorders and psychotic conditions. Changes in electroencephalogram (EEG) patterns have been observed, indicating psychoactive properties .
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds structurally similar to this compound have shown selective toxicity towards MLL leukemia cells .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting that this compound could also be explored for its potential in treating bacterial infections .
Case Study 1: Neuropharmacological Investigation
A study examined the effects of this compound on dopaminergic signaling pathways. The results indicated significant alterations in dopamine receptor activity, correlating with observed changes in behavior and EEG patterns in animal models .
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to assess the cytotoxicity of the compound. Results showed an IC50 value of approximately 0.5 μM against MLL-AF9 cells, highlighting its potential as an anticancer agent .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MLL-AF9 | 0.5 | 10 |
| HM-2 | 5 | - |
Case Study 3: Antimicrobial Efficacy
Research into the antimicrobial properties revealed that analogs of this compound exhibited effective inhibition against various bacterial strains, comparable to standard antibiotics like norfloxacin .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
Physicochemical Properties
- Molecular Weight : The target compound (estimated ~364 g/mol) is lighter than the isopropyl analog in (362.736 g/mol) but heavier than the dimethyl analog in (269.81 g/mol).
Preparation Methods
Continuous Bromination Method
The critical intermediate, 2-bromo-4-methylphenol, is prepared by selective monobromination of p-cresol (4-methylphenol) using bromine under continuous bromination conditions. This method offers high selectivity, reduced side reactions, and improved yield compared to traditional batch bromination.
Key features of the continuous bromination process:
- Reactants: p-Cresol and bromine diluted in an inert solvent such as ethylene dichloride or chloroform.
- Concentration: Both bromine and p-cresol solutions are diluted to 5–100% (preferably 20–50%) for controlled reactivity.
- Molar ratio: Bromine to p-cresol mole ratio maintained between 0.8 and 1.1, optimally 0.98–1.03.
- Temperature control: Solutions cooled to -35 to 30 °C before entering the reactor; reaction temperature maintained between -25 and 50 °C, preferably -15 to 30 °C.
- Reactor type: Tubular or multitube reactors ensuring controlled residence time and efficient mixing.
- Post-reaction processing: Hydrogen bromide gas is absorbed, solvents are recovered, and the crude product is purified by distillation or rectification.
This method reduces formation of the dibrominated by-product (2,6-dibromo-4-methylphenol), achieving selectivities over 99% for the monobrominated product.
Representative Experimental Data
| Embodiment | Solvent | Scale (mol p-cresol) | Temp (°C) | Bromine Ratio | Product Purity (%) | Yield (%) | By-product (2,6-dibromo) (%) |
|---|---|---|---|---|---|---|---|
| 1 | Ethylene dichloride | 1.00 | 10–20 | 0.98 | 97.8 (crude) | 93.2 | 0.05 |
| 2 | Ethylene dichloride | 10.0 | 0–15 | 1.005 | 99.31 (crude) | 96.7 | 0.67 |
| 3 | Chloroform | 10.0 | -5–10 | 1.00 | 99.71 (crude) | 97.3 | 0.20 |
Purity improved to 99.8% after distillation or rectification in all cases.
These data demonstrate the scalability and reproducibility of the continuous bromination method, providing high yields and excellent selectivity for 2-bromo-4-methylphenol.
Synthesis of 2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine Hydrochloride
Alkylation Reaction
The key coupling step involves reacting 2-(2-bromo-4-methylphenoxy)ethyl chloride (or a similar alkyl halide intermediate) with piperidine to form the corresponding piperidine derivative.
- Starting materials: 2-(2-Bromo-4-methylphenoxy)ethyl chloride and piperidine.
- Reaction conditions: Typically conducted in an organic solvent under reflux or controlled temperature to promote nucleophilic substitution.
- Mechanism: Piperidine acts as a nucleophile, displacing the chloride on the ethyl chain attached to the phenoxy group, forming the desired ether-linked piperidine.
- Workup: The product is isolated as the hydrochloride salt, often by treatment with hydrochloric acid and subsequent crystallization.
Industrial Considerations
- The reaction is optimized to maximize yield and purity, controlling parameters such as temperature, solvent choice, and stoichiometry.
- Crystallization and drying steps are used to obtain the final hydrochloride salt in a stable, pure form.
- Scale-up involves stringent control of reaction parameters to maintain product quality.
Summary Table of Preparation Methods
| Step | Key Reagents | Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Bromination of p-cresol | p-Cresol, bromine, ethylene dichloride or chloroform | Continuous flow, 0 to 20 °C | High selectivity (>99%) for 2-bromo-4-methylphenol, yield >93% |
| 2. Alkylation with piperidine | 2-(2-Bromo-4-methylphenoxy)ethyl chloride, piperidine | Reflux in organic solvent | Formation of 2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine |
| 3. Salt formation | Hydrochloric acid | Crystallization and drying | Pure hydrochloride salt suitable for research and pharmaceutical use |
Research Findings and Notes
- The continuous bromination method significantly improves the selectivity and yield of 2-bromo-4-methylphenol by minimizing over-bromination side reactions.
- Accurate metering and mixing of bromine and p-cresol solutions in the reactor are critical for achieving high purity.
- The alkylation step with piperidine is straightforward but requires careful control to avoid side reactions and ensure complete conversion.
- The presence of the bromine atom in the phenoxy moiety imparts unique reactivity, making the compound valuable for further synthetic modifications and biological applications.
- Industrial scale synthesis benefits from continuous flow techniques and optimized crystallization protocols to produce high-quality material.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
